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For researchers, scientists, and drug development professionals, this guide provides a
comprehensive cross-study comparison of clinical trial results for leading Thyroid Hormone
Receptor Beta (TR[3) agonists in development for Non-Alcoholic Steatohepatitis (NASH). This
analysis focuses on key players including Resmetirom from Madrigal Pharmaceuticals and
VK2809 from Viking Therapeutics, alongside emerging candidates, presenting a synthesized
overview of their efficacy and safety data from recent clinical trials.

Mechanism of Action: The TR Signaling Pathway

Thyroid hormone receptor beta (TR) agonists are a promising class of drugs for NASH due to
their targeted action in the liver. The TR[3 receptor is predominantly expressed in hepatocytes
and plays a crucial role in regulating lipid metabolism and mitochondrial function. Activation of
TR by an agonist initiates a cascade of events aimed at reducing the key pathological
features of NASH: steatosis (fat accumulation), inflammation, and fibrosis (scarring).

The binding of a TR[3 agonist to its receptor in the hepatocyte nucleus leads to the
transcriptional regulation of genes involved in several key metabolic pathways. This includes
the upregulation of genes responsible for fatty acid oxidation (the breakdown of fats for energy)
and the downregulation of genes involved in de novo lipogenesis (the synthesis of new fat
molecules). This dual action directly combats the excessive accumulation of fat within the liver.
Furthermore, TR activation has been shown to have anti-inflammatory and anti-fibrotic effects,
although the precise mechanisms are still under investigation.

Caption: TR Agonist Signaling Pathway in Hepatocytes.
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Comparative Efficacy of TR Agonists

The following tables summarize the key efficacy endpoints from the MAESTRO-NASH Phase 3
trial for Resmetirom and the VOYAGE Phase 2b trial for VK2809, as well as emerging data

from other TR agonists in earlier-stage trials.

Table 1: Histological Endpoints - NASH Resolution and Fibrosis Improvement

NASH
Resolution wl/o

Fibrosis
Improvement

Both NASH
Resolution &

Drug (Trial) Dose . (=1 stage) wlo . .
Worsening of . Fibrosis
) . Worsening of
Fibrosis Improvement
NASH
Resmetirom
25.9% (p<0.001 24.2% (p<0.001 14.2% (p<0.001
(MAESTRO- 80 mg
vs. Placebo)[1] vs. Placebo)[1] vs. Placebo)[1]
NASH)
100 29.9% (p<0.001 25.9% (p<0.001 16.0% (p<0.001
m
J vs. Placebo)[1] vs. Placebo)[1] vs. Placebo)[1]
Placebo 9.7%][1] 14.2%[1] 4.9%][1]
44% - 57%
VK2809 _
Multiple Doses 63% - 75% (p<0.05 for 5mg 40% - 50%
(VOYAGE)
& 10mg)[2]
Placebo 29%][3] 34%[2][3] 20%][3]
TERN-501 3 Data not yet Data not yet Data not yet
m
(DUET) g available available available
Data not yet Data not yet Data not yet
6 mg : : .
available available available
Data not yet Data not yet Data not yet
Placebo

available

available

available

Table 2: Liver Fat Reduction (as measured by MRI-PDFF)
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Mean Relative . .
% of Patients with

Drug (Trial) Dose Reduction from .
) 230% Reduction
Baseline
) >70% of patients
Resmetirom )
100 mg experienced =30% >70%

(MAESTRO-NASH) _

reduction

VK2809 (VOYAGE)

Multiple Doses

37% - 55%[3][4] 64% - 88%[3]

27% (p=0.0036 vs. Statistically significant

TERN-501 (DUET) 3mg
Placebo) vs. Placebo

45% (p<0.0001 vs.
6 mg 64%

Placebo)
Placebo 4% -
ASC41 (Phase 2) 2mg/4mg Up to 68.2%[5] Up to 93.3%[6]
ALG-055009 Up to 46.2% (placebo-

0.5mg-0.9 mg ] Up to 70%[7]
(HERALD) adjusted)

Safety and Tolerability

Overall, the TR agonists in these trials have demonstrated a generally favorable safety profile.
The most commonly reported adverse events are mild to moderate in severity.

o Resmetirom: The most frequent adverse events reported in the MAESTRO-NASH trial were
diarrhea and nausea, which were generally mild and transient.[1] The incidence of serious
adverse events was similar between the resmetirom and placebo groups.[8]

e VK2809: The VOYAGE trial showed that VK2809 was well-tolerated, with the majority of
treatment-related adverse events being mild or moderate.[9] Discontinuation rates due to
adverse events were low and comparable to placebo.[9]

o TERN-501: In the DUET trial, TERN-501 was well-tolerated with low rates of gastrointestinal
side effects and no cardiovascular safety signals.[10]

o ASCA41: Showed excellent gastrointestinal tolerability in its Phase 2 trial.[5]
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e ALG-055009: Was well-tolerated with no serious adverse events reported in the Phase 2a
HERALD study.[7]

Experimental Protocols

A summary of the key methodologies employed in the pivotal trials for Resmetirom and VK2809
is provided below.
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Screening & Enrollment

Adults with Biopsy-Confirmed NASH
(Fibrosis Stage F1B-F3)

\ 4

Inclusion Criteria:
-NAS >4
- Liver Fat > 8-10% (MRI-PDFF)

Treati;lent Phase (52 Weeks)

Randomization

X

Endpoint Assessment

Safety Monitoring
- Adverse Events
- Lab Tests

Click to download full resolution via product page
Caption: Generalized Clinical Trial Workflow for TR3 Agonists.

MAESTRO-NASH (Resmetirom) Phase 3 Trial
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o Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[11][12]

» Patient Population: Adults with biopsy-confirmed NASH with a NAFLD Activity Score (NAS)
of at least 4 and fibrosis stage F1B, F2, or F3.[1]

 Intervention: Patients were randomized to receive once-daily oral resmetirom (80 mg or 100
mg) or placebo.[11]

e Primary Endpoints (at 52 weeks):

o NASH resolution with no worsening of fibrosis.

o Improvement in fibrosis by at least one stage with no worsening of NAS.[1]
» Key Methodologies:

o Liver Biopsy: A central pathologist, blinded to treatment allocation, assessed liver biopsies
at baseline and 52 weeks for NASH activity and fibrosis stage.

o MRI-PDFF: Used to quantify changes in liver fat content from baseline.

VOYAGE (VK2809) Phase 2b Trial

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
» Patient Population: Patients with biopsy-confirmed NASH and fibrosis.
¢ Intervention: Patients were randomized to receive various doses of oral VK2809 or placebo.

o Primary Endpoint (at 12 weeks): Change in liver fat content from baseline as measured by
MRI-PDFF.[13]

e Secondary Endpoint (at 52 weeks): Histologic changes including NASH resolution and
fibrosis improvement.[3]

o Key Methodologies:
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o MRI-PDFF: Utilized as the primary measure of efficacy at the 12-week timepoint to assess
the reduction in liver fat.

o Liver Biopsy: Performed at baseline and 52 weeks to evaluate histological improvements
in NASH and fibrosis.

Conclusion

The clinical trial data for TR agonists, particularly the frontrunners Resmetirom and VK2809,
demonstrate a significant promise for the treatment of NASH. These agents have shown
consistent efficacy in reducing liver fat, resolving steatohepatitis, and improving fibrosis, all
while maintaining a favorable safety profile. The positive results from these trials represent a
major step forward in addressing the unmet medical need for effective NASH therapies. As
more data from ongoing and future trials become available, a clearer picture of the long-term
benefits and the comparative effectiveness of different TR[3 agonists will emerge, guiding the
future of NASH treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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